

What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-3-methyl-D-phenylalanine*

Cat. No.: *B152174*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Fmoc-3-methyl-D-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-methyl-D-phenylalanine is a specialized amino acid derivative crucial for peptide synthesis and drug discovery.^{[1][2]} Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring, offers distinct advantages in the design of novel peptides.^[2] The Fmoc group provides base-labile protection of the alpha-amino nitrogen, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the meta-methyl substitution on the phenylalanine ring helps to fine-tune peptide conformation and activity.^{[2][3]} This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and relevant synthesis workflows.

Core Physicochemical Properties

The fundamental properties of **Fmoc-3-methyl-D-phenylalanine** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₃ NO ₄	[1] [4]
Molecular Weight	401.46 g/mol	[1] [4]
Appearance	White solid/powder	[1]
Melting Point	136 - 142 °C (Lit.)	[1]
Optical Rotation	[a]D ₂₀ = 7 ± 2 ° (c=1 in MeOH)	[1]
Purity	≥ 98%	[1] [4]
CAS Number	352351-64-5	[1]
Synonyms	Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Solubility Profile

While specific quantitative solubility data for **Fmoc-3-methyl-D-phenylalanine** is not readily available, its solubility profile is characteristic of other Fmoc-protected amino acids. It is generally reported as insoluble in water but readily soluble in polar aprotic and organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[\[5\]](#)[\[6\]](#) This solubility is critical for its application in solid-phase peptide synthesis, where it must be fully dissolved for efficient coupling to the growing peptide chain on a solid support.[\[5\]](#)

Experimental Protocols

The following sections detail generalized but essential experimental protocols relevant to the synthesis and use of **Fmoc-3-methyl-D-phenylalanine**.

General Protocol for Fmoc-Amino Acid Synthesis

The synthesis of an Fmoc-protected amino acid like **Fmoc-3-methyl-D-phenylalanine** typically involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann reaction conditions.[\[7\]](#)

Materials:

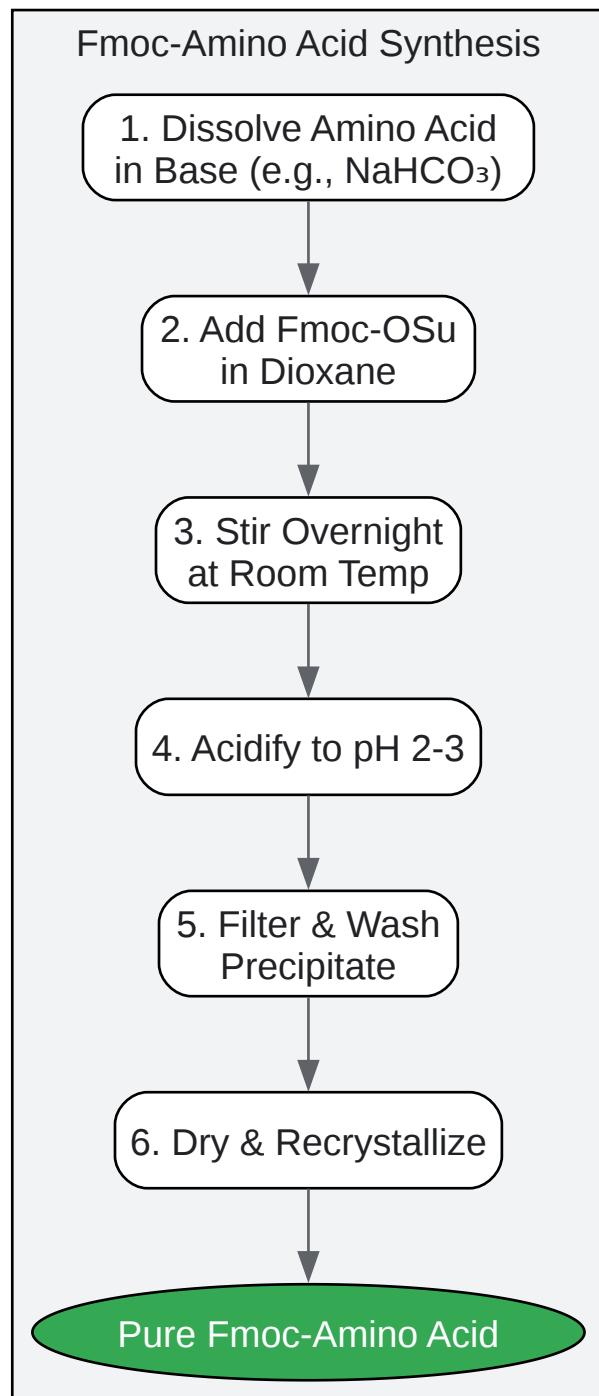
- 3-methyl-D-phenylalanine
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Sodium Bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3)
- Dioxane or Acetone
- Deionized Water
- Ethyl Acetate / Hexane (for recrystallization)

Procedure:

- **Dissolution:** Dissolve 3-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.^[7]
- **Cooling:** Cool the solution to 0-4 °C in an ice bath.
- **Reagent Addition:** In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.^[7]
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).^[7]
- **Work-up:**
 - Acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate as a white solid.^[8]
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove inorganic salts.^[7]

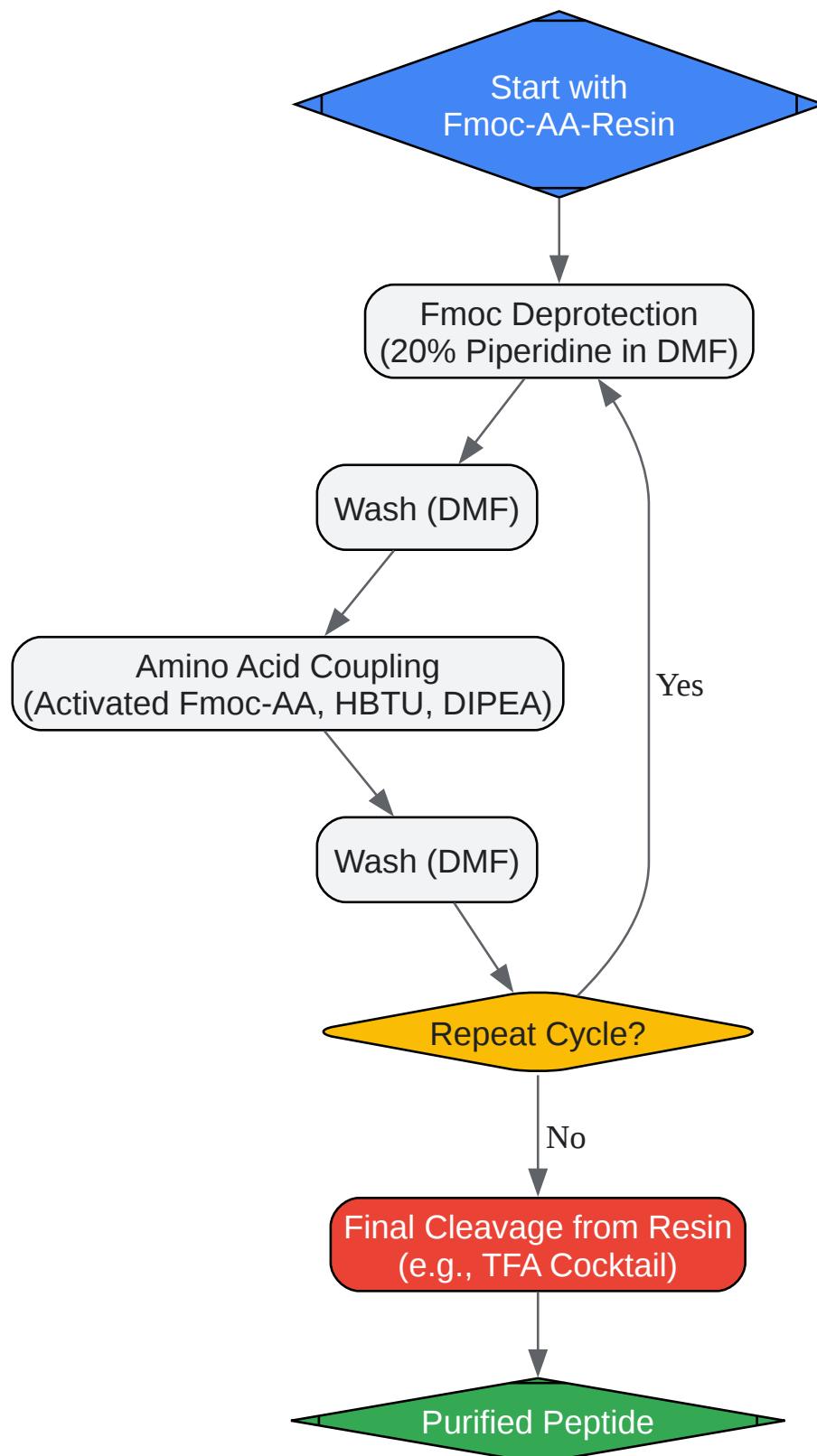
- Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)


Fmoc-3-methyl-D-phenylalanine is incorporated into a peptide chain using an automated or manual synthesizer. The process involves iterative cycles of deprotection and coupling.

Key Steps in an SPPS Cycle:

- Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for approximately 1 hour.[9]
- Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[9][10] The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]
- Amino Acid Activation & Coupling:
 - In a separate vessel, **Fmoc-3-methyl-D-phenylalanine** (typically 3-5 equivalents) is pre-activated. This is done by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11][12]
 - This activated amino acid solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[9]
- Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.
- Iteration: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.


Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental workflows involved.

[Click to download full resolution via product page](#)

Workflow for the synthesis of an Fmoc-protected amino acid.

[Click to download full resolution via product page](#)

The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-3-methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152174#what-are-the-physicochemical-properties-of-fmoc-3-methyl-d-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com